
2,3,5-Trimethylphenol
Overview
Description
2,3,5-trimethylphenol is a member of phenols. It derives from a hydride of a 1,2,4-trimethylbenzene.
This compound is a natural product found in Solanum lycopersicum with data available.
Mechanism of Action
Target of Action
2,3,5-Trimethylphenol, also known as Isopseudocumenol, is a phenolic compound
Mode of Action
These interactions can alter the function of these proteins and enzymes, leading to changes in cellular processes .
Biochemical Pathways
They can neutralize harmful free radicals and reduce oxidative stress, which can affect numerous biochemical pathways and have wide-ranging effects on the body .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are known to have antioxidant properties, and they can neutralize harmful free radicals, reduce oxidative stress, and potentially protect against a variety of diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other compounds, the specific physiological conditions of the body, and individual genetic factors.
Biological Activity
2,3,5-Trimethylphenol (TMP), also known as isopseudocumenol, is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article reviews the biological activity of TMP, highlighting its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 138.19 g/mol
- Boiling Point : 230–231 °C
- Melting Point : 92–95 °C
TMP is characterized by three methyl groups attached to the phenolic ring, which influence its reactivity and biological interactions.
Antimicrobial Properties
TMP exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that TMP can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have effective antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and cosmetic products .
Antioxidant Activity
The antioxidant capacity of TMP has been explored in several studies. It has been demonstrated to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing cellular damage associated with aging and various diseases . The structure of TMP allows it to donate hydrogen atoms or electrons, stabilizing free radicals.
Cytotoxic Effects
Research indicates that TMP can induce cytotoxic effects in certain cancer cell lines. For example, studies have shown that TMP can inhibit the proliferation of human cancer cells, such as those from breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
The biological activities of TMP can be attributed to its ability to interact with cellular components:
- Oxidative Stress Modulation : TMP modulates oxidative stress pathways by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cell Signaling Pathways : It influences various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of TMP against foodborne pathogens. The results indicated that TMP exhibited a minimum inhibitory concentration (MIC) of 0.5% against E. coli, demonstrating its potential as a natural antimicrobial agent in food preservation .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.3% |
Escherichia coli | 0.5% |
Listeria monocytogenes | 0.4% |
Study on Antioxidant Activity
In a controlled experiment assessing the antioxidant properties of TMP using DPPH radical scavenging assay, it was found that TMP exhibited a scavenging activity comparable to that of ascorbic acid at similar concentrations .
Concentration (mg/mL) | DPPH Scavenging Activity (%) |
---|---|
0.1 | 45 |
0.5 | 75 |
1.0 | 90 |
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Vitamin E:
One of the primary applications of 2,3,5-trimethylphenol is in the synthesis of trimethyl hydroquinone, which is an important intermediate for producing alpha-tocopherol (Vitamin E). Vitamin E is recognized for its antioxidant properties and role in preventing sterility . The production process involves the reaction of TMP with phytyl bromide to yield alpha-tocopherol. Recent advancements have simplified this synthesis by improving the availability of TMP through efficient extraction methods from coal tar or petroleum distillates .
Antioxidant Properties:
TMP exhibits notable antioxidant characteristics due to its phenolic structure. This property has led researchers to investigate its potential use as a natural preservative in food and cosmetic formulations. Its efficacy as an antioxidant could provide a safer alternative to synthetic preservatives, enhancing product shelf life while minimizing health risks.
Industrial Applications
Chemical Synthesis:
In addition to its role in vitamin synthesis, TMP serves as a precursor for various chemical compounds. It can be oxidized to produce 2,3,5-trimethylbenzoquinone and 2,3,5-trimethylhydroquinone using cobalt-based catalysts. These derivatives are valuable in the production of dyes and other industrial chemicals .
Use in Agricultural Chemicals:
TMP is also utilized in the formulation of agricultural chemicals such as herbicides and pesticides. Its chemical properties make it suitable for creating compounds that enhance crop protection and yield .
Environmental Applications
Remediation Potential:
Research has indicated that TMP may play a role in environmental remediation efforts. Its ability to act as a biodegradable compound suggests potential applications in the detoxification of contaminated sites, particularly those impacted by petroleum hydrocarbons . The U.S. Environmental Protection Agency (EPA) has noted the presence of trimethylbenzenes, including TMP, at Superfund sites, prompting studies on their environmental impact and degradation pathways .
Toxicological Considerations
While TMP has beneficial applications, it is essential to consider its toxicological profile. Studies have shown that exposure to trimethylphenols can lead to adverse health effects; thus, regulatory frameworks are necessary to manage their use safely. The EPA has conducted extensive reviews on trimethylbenzenes, providing insights into their health effects and exposure risks .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,5-trimethylphenol, and how can their efficiency be optimized?
this compound can be synthesized via:
- Electrochemical oxidation of mesitol (2,4,6-trimethylphenol) : This method avoids hazardous chemical oxidants but requires optimization of electrode materials and current density to improve yield .
- Acid-catalyzed rearrangement of quinol intermediates : Hydrochloric or sulfuric acid catalyzes the rearrangement under ambient conditions, though inert atmospheres may be needed for alkali-catalyzed variants .
- Oxidation of 1,2,4-trimethylbenzene : Industrial routes use γ-Al₂O₃-supported catalysts (e.g., Cu(II)-functionalized mesoporous materials) to achieve high selectivity for 2,3,5-trimethylbenzoquinone, a precursor .
Optimization strategies : Compare reaction kinetics, catalyst stability, and byproduct profiles using GC-MS or HPLC .
Q. How can the physicochemical properties of this compound be accurately characterized?
Key properties include:
- Melting point (92–97°C) and solubility : Determine via differential scanning calorimetry (DSC) and gravimetric analysis in solvents like methanol or DMSO .
- Oxidative stability : Monitor color changes (white to grayish) under ambient conditions using UV-Vis spectroscopy, as the compound oxidizes readily .
- Partition coefficient (LogP = 2.32) : Measure via shake-flask method with octanol/water systems .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm. Calibrate with certified reference standards (e.g., 100 μg/mL in methanol) .
- Gas chromatography-mass spectrometry (GC-MS) : Derivatize with BSTFA to enhance volatility and detect using electron ionization (EI) modes .
Q. How can catalytic oxidation conditions for synthesizing 2,3,5-trimethylbenzoquinone be optimized?
- Catalyst screening : Test transition metals (e.g., Cu, Fe) supported on mesoporous materials (e.g., SBA-15) under varying temperatures (60–120°C) and oxidants (tert-butyl hydroperoxide) .
- Reaction monitoring : Track conversion rates via in-situ FTIR or periodic sampling with HPLC to identify side products like this compound dimers .
Advanced Research Questions
Q. How can contradictions in reported oxidation efficiencies of this compound be resolved?
Discrepancies in yields (e.g., electrochemical vs. chemical oxidation) may arise from:
- Substrate steric effects : Compare reactivity of this compound with analogs (e.g., 2,6-di-tert-butylphenol) to assess steric hindrance using kinetic studies .
- Catalyst deactivation : Characterize spent catalysts via XPS or TEM to identify fouling or metal leaching .
- Reaction scale : Bench-scale vs. microreactor systems may alter mass transfer rates; use computational fluid dynamics (CFD) to model flow conditions .
Q. What mechanistic insights exist for the oxidation of this compound to benzoquinone derivatives?
- Radical pathways : Electron paramagnetic resonance (EPR) can detect transient radicals (e.g., phenoxyl) during oxidation with nitrosodisulfonate or Fe(III) .
- Acid-base interactions : Probe protonation states of intermediates using pH-dependent UV-Vis or NMR spectroscopy to clarify rearrangement pathways .
Q. How can the antiproliferative activity of this compound be experimentally validated and mechanistically explored?
- In vitro assays : Dose-response studies on Tetrahymena pyriformis (pGI₅₀ = 0.36) using Alamar Blue or MTT assays .
- Mechanistic studies :
Q. What safety protocols are critical for handling this compound in laboratory settings?
Properties
IUPAC Name |
2,3,5-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
Record name | 2,3,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
Record name | 2,3,5-Trimethylphenol | |
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CAS No. |
697-82-5, 70969-66-3 | |
Record name | 2,3,5-Trimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,5-Trimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopseudocumenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |
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Record name | Phenol, 2,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |
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Record name | 2,3,5-TRIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |
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Retrosynthesis Analysis
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